molecular formula C20H21NO9 B12283789 Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside

Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside

Cat. No.: B12283789
M. Wt: 419.4 g/mol
InChI Key: KLEJARSCWMKSCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside typically involves the acetylation of 2-Deoxy-2-phthalimido-4-deoxy–D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21NO9

Molecular Weight

419.4 g/mol

IUPAC Name

[4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3

InChI Key

KLEJARSCWMKSCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Origin of Product

United States

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